molecular formula C7H8N2O3 B6267180 ethyl 5-formyl-1H-pyrazole-4-carboxylate CAS No. 56563-30-5

ethyl 5-formyl-1H-pyrazole-4-carboxylate

Cat. No.: B6267180
CAS No.: 56563-30-5
M. Wt: 168.2
InChI Key:
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Description

Ethyl 5-formyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H8N2O3 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, is an important area of organic chemistry . A common method involves the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition of a compound to the double bond of another compound, followed by an intramolecular cyclization . This process can yield products in up to 97% yield with reaction times of 2-4 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O3/c1-2-12-7(11)5-3-9-10-6(5)8-4-11/h3-4H,2H2,1H3,(H2,8,9,10,11) . This indicates that the molecule contains a five-membered ring with two adjacent nitrogen atoms, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are versatile synthetic intermediates used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.18 . It is a liquid at room temperature with a melting point of 39-41°C .

Scientific Research Applications

  • Synthesis of Condensed Pyrazoles

    Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions, leading to the formation of condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones, which have potential applications in materials science and pharmaceuticals (Arbačiauskienė et al., 2011).

  • Creation of Novel Heterocyclic Assemblies

    The compound has been involved in the synthesis of 5-(pyrazol-1-yl)-1,2,3-thiadiazoles, which serve as substrates for further modification and biological activity studies. This indicates its potential in the development of new bioactive materials (Vysokova et al., 2017).

  • Formation of N-fused Heterocycles

    Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, which are significant in the synthesis of N-fused heterocycles (Ghaedi et al., 2015).

  • Photochromism Studies

    Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate demonstrated photochromic behavior in solid state upon light irradiation, suggesting applications in photoresponsive materials (Yokoyama et al., 2004).

  • Synthesis of Fluorophores

    The compound has been involved in the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, displaying strong fluorescence in solutions, indicating its use in the development of new fluorescent materials (Yan et al., 2018).

  • Preparation of Analgesic and Anti-inflammatory Agents

    Derivatives of ethyl 5-formyl-1H-pyrazole-4-carboxylate have been synthesized for potential use as analgesic and anti-inflammatory agents, showcasing its versatility in medicinal chemistry applications (Gokulan et al., 2012).

Safety and Hazards

Ethyl 5-formyl-1H-pyrazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-formyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate to form ethyl 3-hydrazinyl-3-oxopropanoate. This intermediate is then reacted with formic acid to form ethyl 5-formyl-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl 4,4,4-trifluoroacetoacetate", "Hydrazine hydrate", "Formic acid" ], "Reaction": [ "Step 1: Ethyl 4,4,4-trifluoroacetoacetate is reacted with hydrazine hydrate in ethanol at reflux temperature to form ethyl 3-hydrazinyl-3-oxopropanoate.", "Step 2: Ethyl 3-hydrazinyl-3-oxopropanoate is then reacted with formic acid in ethanol at reflux temperature to form ethyl 5-formyl-1H-pyrazole-4-carboxylate.", "Step 3: The product is isolated by filtration and recrystallization from ethanol." ] }

56563-30-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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